3-(2-Methoxyphenyl)oxetan-3-amine hydrochloride
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Overview
Description
3-(2-Methoxyphenyl)oxetan-3-amine hydrochloride is a chemical compound with the molecular formula C10H14ClNO2 and a molecular weight of 215.68 g/mol It is a derivative of oxetane, a four-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors through intramolecular etherification or epoxide ring opening . The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)oxetan-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the oxetane ring to more stable structures.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives with additional oxygen functionalities, while reduction may produce more stable amine derivatives .
Scientific Research Applications
3-(2-Methoxyphenyl)oxetan-3-amine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)oxetan-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-(3-Methoxyphenyl)oxetan-3-amine hydrochloride: Similar in structure but with the methoxy group in a different position.
3-(4-Methoxyphenyl)oxetan-3-amine hydrochloride: Another positional isomer with the methoxy group at the para position.
Uniqueness
3-(2-Methoxyphenyl)oxetan-3-amine hydrochloride is unique due to the specific positioning of the methoxy group, which can influence its reactivity and interactions with other molecules. This positional difference can lead to variations in biological activity and chemical properties, making it distinct from its isomers .
Biological Activity
3-(2-Methoxyphenyl)oxetan-3-amine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, chemical reactivity, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H12ClN with a molecular weight of approximately 187.66 g/mol. The compound features an oxetane ring, which is a four-membered cyclic ether known for its strained structure that can facilitate various chemical reactions.
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The oxetane ring's strain allows for ring-opening reactions, leading to the formation of reactive intermediates that can covalently bond with biological molecules, thereby modulating biochemical pathways.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines. For instance, in vitro assays demonstrated significant apoptosis induction in breast cancer cell lines treated with related compounds .
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially impacting drug metabolism and efficacy .
Chemical Reactivity
The compound can undergo several chemical reactions:
- Oxidation : Can be oxidized to form derivatives with additional functional groups using agents like potassium permanganate.
- Reduction : Reduction reactions can convert the oxetane ring to more stable structures using lithium aluminum hydride or sodium borohydride.
- Substitution : The methoxy group can be substituted with other functional groups under appropriate conditions.
Study 1: Anticancer Properties
A study examined the effects of related oxetane derivatives on breast cancer cell lines (MDA-MB-231). The results indicated that treatment with these compounds resulted in a significant increase in apoptotic markers, suggesting their potential as anticancer agents. The concentration required for a notable apoptotic response was found to be low, indicating high potency .
Study 2: Enzyme Interaction
Another investigation focused on the interaction of this compound with metabolic enzymes. The findings suggested that the compound could inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to altered pharmacokinetics for co-administered drugs, highlighting the importance of understanding its metabolic interactions .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is useful:
Compound Name | Structure Positioning | Biological Activity |
---|---|---|
3-(2-Methoxyphenyl)oxetan-3-amine | Ortho | Anticancer activity |
3-(3-Methoxyphenyl)oxetan-3-amine | Meta | Moderate enzyme inhibition |
3-(4-Methoxyphenyl)oxetan-3-amine | Para | Low cytotoxicity |
The positioning of the methoxy group significantly influences both reactivity and biological activity, making this compound distinct from its isomers.
Properties
IUPAC Name |
3-(2-methoxyphenyl)oxetan-3-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-12-9-5-3-2-4-8(9)10(11)6-13-7-10;/h2-5H,6-7,11H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMWCGRVYIFAVPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(COC2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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